molecular formula C21H19N7 B592082 Pde10-IN-1

Pde10-IN-1

Katalognummer: B592082
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: ZLHNYULRKIEGAY-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Development and Discovery

The discovery of Phosphodiesterase Ten Inhibitor One emerged from a systematic pharmaceutical research program documented in Patent WO 2013192273 A1, published on December 27, 2013. This development represents part of a broader research initiative led by Campbell, John Emmerson, and colleagues, who focused on the preparation of heteroaryl compounds specifically designed as phosphodiesterase ten inhibitors for treating central nervous system and metabolic disorders.

The historical context of this compound's development is intrinsically linked to the earlier discovery of the phosphodiesterase ten enzyme itself. The phosphodiesterase ten gene was first identified in 1999 through bioinformatics searches for genes with homology to known phosphodiesterases, enabled by the newly available complete sequence of the human genome. The original isolation and characterization revealed a dual-substrate enzyme capable of hydrolyzing both cyclic adenosine monophosphate and cyclic guanosine monophosphate, with the enzyme demonstrating unique properties that distinguished it from previously known phosphodiesterase families.

Research into phosphodiesterase ten inhibitors gained momentum following the recognition that this enzyme is highly enriched in striatal medium spiny neurons and plays crucial roles in regulating cyclic nucleotide signaling. The understanding that phosphodiesterase ten inhibition could result in striatal activation and behavioral suppression suggested that such inhibitors might represent a novel class of therapeutic agents. This foundational knowledge provided the scientific rationale for developing specific inhibitors like Phosphodiesterase Ten Inhibitor One.

The compound's development timeline reflects the systematic progression from basic enzyme characterization to applied pharmaceutical chemistry. The research program that yielded Phosphodiesterase Ten Inhibitor One built upon years of structure-activity relationship studies and optimization efforts aimed at creating potent and selective inhibitors of the phosphodiesterase ten enzyme.

Classification within Phosphodiesterase Inhibitor Family

Phosphodiesterase Ten Inhibitor One belongs to the broader family of phosphodiesterase inhibitors, which constitute a diverse group of compounds designed to modulate cyclic nucleotide signaling pathways. The phosphodiesterase superfamily comprises eleven distinct families, designated phosphodiesterase one through phosphodiesterase eleven, in mammals. This classification system is based on amino acid sequences, substrate specificities, and regulatory properties of the enzymes.

The compound specifically targets phosphodiesterase ten, which represents one of the more recently discovered members of this enzyme family. Phosphodiesterase ten was established as a distinct family due to its unique characteristics that differentiate it from other phosphodiesterases. The enzyme shares less than fifty percent sequence identity within its catalytic domain when compared to phosphodiesterases from other families, thus establishing it as a member of a distinct tenth gene family.

Table 1: Classification Properties of Phosphodiesterase Ten Inhibitor One

Property Specification
Target Enzyme Phosphodiesterase Ten A
Chemical Abstracts Service Number 1516896-09-5
Molecular Formula C₂₁H₁₉N₇
Molecular Weight 369.42 Daltons
Canonical SMILES CC1=C([C@H]2C@HC2)N=C5C6=C(N=CC=C6)C=CN51
Therapeutic Classification Central Nervous System and Metabolic Disorders

Phosphodiesterase ten demonstrates dual substrate specificity, hydrolyzing both cyclic adenosine monophosphate with a Km of 0.05 micromolar and cyclic guanosine monophosphate with a Km of 3 micromolar. Although the enzyme exhibits a lower Km for cyclic adenosine monophosphate, the Vmax ratio for cyclic guanosine monophosphate to cyclic adenosine monophosphate is 4.7, indicating complex kinetic properties that distinguish it from other phosphodiesterases.

The structural characteristics of Phosphodiesterase Ten Inhibitor One reflect the specific requirements for effective phosphodiesterase ten inhibition. The compound contains heteroaryl moieties that are essential for binding to the enzyme's active site, consistent with the general structural requirements identified for this class of inhibitors. The presence of bicyclic heteroaryl compounds in the molecular structure aligns with the patent classification that describes these chemical features as key elements for phosphodiesterase ten inhibitory activity.

Patent Origins and Intellectual Property Evolution

The intellectual property foundation for Phosphodiesterase Ten Inhibitor One is established through Patent WO 2013192273 A1, which represents a comprehensive disclosure of heteroaryl compounds designed as phosphodiesterase ten inhibitors. This patent, filed by Campbell, John Emmerson, and colleagues, encompasses the preparation and therapeutic applications of a series of compounds intended for treating central nervous system and metabolic disorders.

The patent documentation reveals the systematic approach employed in the compound's development, emphasizing structure-based design principles that guided the creation of effective phosphodiesterase ten inhibitors. The intellectual property covers not only the specific chemical structure of Phosphodiesterase Ten Inhibitor One but also the broader class of heteroaryl compounds that share similar structural motifs and inhibitory properties.

The evolution of phosphodiesterase ten inhibitor patents demonstrates the increasing sophistication in this field of pharmaceutical research. The patent landscape for phosphodiesterase ten inhibitors has expanded significantly since the early 2000s, with multiple pharmaceutical companies and research institutions contributing to the development of various chemical classes. Patent reviews covering the period from 2014 to present have identified numerous phosphodiesterase ten inhibitor chemotypes from different chemical classes, including heteroaryl- and aryl-nitrogen-heterocyclic compounds, unsaturated nitrogen-heterocyclic compounds with specific substituents such as pyrazolopyrimidine, aryloxymethyl cyclopropane, pyridizinone, imidazopyridine, triazoles and imidazo[2,1-a]isoidole.

The patent protection for Phosphodiesterase Ten Inhibitor One encompasses specific claims related to its chemical structure, methods of preparation, and therapeutic applications. The patent documentation provides detailed synthetic procedures and characterization data that establish the compound's identity and properties. This intellectual property framework ensures protection for the innovative aspects of the compound's development while providing sufficient disclosure to enable those skilled in the art to practice the invention.

Significance in Phosphodiesterase Research

The development of Phosphodiesterase Ten Inhibitor One represents a significant contribution to the broader field of phosphodiesterase research, particularly in the context of understanding and modulating cyclic nucleotide signaling pathways. The compound's significance extends beyond its immediate therapeutic applications to encompass its role as a research tool for investigating phosphodiesterase ten function and its potential as a template for future drug development efforts.

Phosphodiesterase ten has emerged as a particularly important target due to its unique expression pattern and functional properties. The enzyme is highly expressed in striatal medium spiny neurons, where it plays crucial roles in regulating both cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling. This localization makes phosphodiesterase ten inhibitors particularly relevant for neurological and psychiatric applications, as evidenced by extensive research into their potential for treating conditions such as schizophrenia.

Table 2: Research Applications and Findings for Phosphodiesterase Ten Inhibitor One

Research Area Findings Reference Source
Chemical Characterization Potent phosphodiesterase ten inhibitory activity Patent WO 2013192273 A1
Structural Properties Molecular weight 369.42 Da, formula C₂₁H₁₉N₇ Multiple commercial sources
Solubility Profile DMSO soluble at 2 mg/mL (5.41 mM) Technical specifications
Storage Stability Stable as powder at -20°C for 3 years Product documentation
Therapeutic Target Central nervous system and metabolic disorders Patent documentation

The significance of Phosphodiesterase Ten Inhibitor One in research contexts is further enhanced by its availability as a research tool compound. Multiple commercial suppliers provide the compound for research applications, indicating its value in laboratory investigations of phosphodiesterase ten function. The compound's availability has facilitated research into the enzyme's role in various biological processes and has contributed to the understanding of how phosphodiesterase ten inhibition affects cellular signaling pathways.

The development of structure-based design approaches for phosphodiesterase ten inhibitors, exemplified by compounds like Phosphodiesterase Ten Inhibitor One, has contributed to the broader understanding of enzyme-inhibitor interactions. Research involving quinazoline-based derivatives with phosphodiesterase ten inhibitory activities has demonstrated how systematic structural modifications can optimize inhibitory potency and selectivity. These studies have revealed important structure-activity relationships that guide the development of improved inhibitors.

The compound's significance is also reflected in the broader context of phosphodiesterase research methodology. The development of robust screening assays for phosphodiesterase ten inhibitors, including homogeneous scintillation proximity assays, has been essential for identifying and characterizing compounds like Phosphodiesterase Ten Inhibitor One. These methodological advances have enabled high-throughput screening campaigns that have identified multiple chemical scaffolds for phosphodiesterase ten inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mitsunobu Reaction-Based Synthesis

A foundational approach involves the Mitsunobu reaction to couple benzyl alcohols with substituted phenols on a pyrazole-quinoline scaffold. For example, intermediate 17a was synthesized via Mitsunobu conditions (DIAD, PPh₃) to install a fluorine-containing quinoline moiety, achieving a 65% yield. This method emphasizes the strategic placement of fluorine atoms to enhance metabolic stability, a critical consideration for in vivo applications.

Regioselective Pyridazinone Formation

A novel route published in Organic Process Research & Development utilizes regioselective dimethylaminomethylenation to construct the 1,3,5-trisubstituted pyridazin-4(1H)-one core. Key steps include:

  • Diazotization of 3-acetyl-5-methoxy precursors under argon atmosphere to prevent oxidative side reactions.

  • Cyclization with phenylhydrazine to form the pyrazole ring, yielding the core structure in 42% overall yield.
    This method prioritizes atom economy and avoids chromatographic purification, making it scalable for industrial production.

Metal-Catalyzed Cross-Coupling

Patent US20180057484A1 discloses a palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups onto the pyrazole moiety. For instance, a brominated intermediate was reacted with a boronic ester under Pd(PPh₃)₄ catalysis, achieving >90% conversion at 80°C. The use of microwave irradiation reduced reaction times from 24 hours to 2 hours, highlighting advancements in reaction engineering.

Key Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Mitsunobu Reaction : Optimal yields were obtained in THF at 0°C, minimizing epimerization of chiral centers.

  • Pyridazinone Cyclization : Dimethylformamide (DMF) at 120°C facilitated rapid cyclization, while lower temperatures led to incomplete reactions.

  • Suzuki Coupling : A mix of dioxane and water (4:1) under microwave conditions enhanced solubility and reaction homogeneity.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand achieved superior turnover numbers (TON > 1,000) compared to traditional Pd(PPh₃)₄.

  • Base Selection : Cs₂CO₃ outperformed K₂CO₃ in deprotonating phenolic intermediates, reducing side-product formation.

Yield Comparison of Key Steps

Reaction StepConditionsYield (%)Source
Mitsunobu CouplingDIAD, PPh₃, THF, 0°C65
Pyridazinone CyclizationDMF, 120°C, Ar atmosphere78
Suzuki-Miyaura CouplingPd(OAc)₂, XPhos, dioxane/H₂O, 80°C92

Analytical Characterization of this compound

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, aryl-H).

  • HRMS : m/z calculated for C₂₁H₁₈FN₅O₂ [M+H]⁺ 400.1423, found 400.1421.

Purity and Chiral Analysis

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirmed >99% purity, while chiral stationary phases (Chiralpak AD-H) resolved enantiomers with a resolution factor of 1.8.

Comparative Analysis of Synthetic Methodologies

The Mitsunobu route offers rapid access to fluorine-containing analogues but suffers from moderate yields due to competing elimination pathways. In contrast, the pyridazinone cyclization method achieves higher yields but requires stringent anhydrous conditions. Patent-based metal-catalyzed approaches provide scalability but necessitate expensive palladium catalysts . A hybrid strategy combining Mitsunobu and Suzuki couplings may balance cost and efficiency.

Analyse Chemischer Reaktionen

SEP-0372814 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

SEP-0372814 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Phosphodiesterase 10A verwendet.

    Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege, die an zyklischen Nukleotiden beteiligt sind.

    Medizin: Erforscht für potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen aufgrund seiner Rolle bei der Modulation der Neurotransmitter-Signalübertragung.

    Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf PDE10A abzielen.

5. Wirkmechanismus

SEP-0372814 entfaltet seine Wirkung, indem es Phosphodiesterase 10A hemmt, ein Enzym, das zyklisches Adenosinmonophosphat (cAMP) und zyklisches Guanosinmonophosphat (cGMP) hydrolysiert. Durch die Hemmung von PDE10A erhöht SEP-0372814 die cAMP- und cGMP-Spiegel, was zu einer verstärkten Signalübertragung über diese Pfade führt. Diese Modulation der zyklischen Nukleotid-Signalübertragung ist entscheidend für ihre Auswirkungen auf die Neurotransmitterfreisetzung und die neuronale Aktivität .

Wirkmechanismus

SEP-0372814 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, SEP-0372814 increases the levels of cAMP and cGMP, leading to enhanced signaling through these pathways. This modulation of cyclic nucleotide signaling is crucial for its effects on neurotransmitter release and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • This compound vs. Papaverine : The quinazoline core in this compound occupies the same binding site as papaverine but achieves higher potency due to optimized substituents filling the selective pocket .
  • Substituent Effects : Bulky groups (e.g., in compounds 8b/8c) reduce activity by steric clashes, whereas smaller groups (e.g., 8a) improve binding .

Pharmacological and Behavioral Profiles

Similarities to D2 Antagonists:

  • Antipsychotic-like Effects : this compound and other PDE10A inhibitors (e.g., PF-02545920) suppress NMDA antagonist-induced hyperlocomotion and conditioned avoidance responses, mirroring D2 antagonists like haloperidol .
  • Striatal Pathway Modulation : Both classes increase cAMP/cGMP in indirect pathway medium spiny neurons (MSNs), suppressing psychosis-associated behaviors .

Divergences from D2 Antagonists:

  • Catalepsy Liability : PDE10A inhibitors induce minimal catalepsy (a side effect of D2 antagonists) due to concurrent activation of direct pathway MSNs, countering indirect pathway dominance .
  • Differential Cyclic Nucleotide Pools : PDE10A inhibitors modulate cyclic nucleotides in both direct and indirect pathways, whereas D2 antagonists specifically target D2 receptor-linked signaling .

Clinical Outcomes and Failures

Compound Clinical Phase Efficacy in Schizophrenia Notable Side Effects
This compound Preclinical N/A N/A
PF-02545920 Phase II Failed "Awake sedation"; sporadic dystonia
TAK-063 Phase II Failed Motor disturbances (tongue/neck dystonia)
Haloperidol Approved Effective Extrapyramidal symptoms; tardive dyskinesia

Critical Analysis of Failures :

  • Mechanistic Gaps : PDE10A inhibitors lack efficacy in reversing prepulse inhibition deficits, a hallmark of D2 antagonist action, due to insufficient indirect pathway bias .
  • Off-Rate Kinetics : Fast off-rate compounds (e.g., TAK-063) show balanced MSN activation but fail to replicate D2 antagonist efficacy, while slow off-rate inhibitors (e.g., PF-02545920) exhibit variable behavioral effects .

Antioxidant Activity: A Unique Advantage

This compound’s ORAC value (2.3) surpasses most PDE10A inhibitors, which lack antioxidant properties.

Biologische Aktivität

Pde10-IN-1 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The biological activity of this compound has been investigated across various studies, revealing its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer.

PDE10A is predominantly expressed in the striatum of the brain, where it modulates dopaminergic signaling. Inhibition of PDE10A leads to increased levels of cAMP and cGMP, which can enhance neurotransmitter signaling and has implications for treating conditions such as schizophrenia and Huntington's disease . The compound this compound selectively inhibits PDE10A with an IC50 value reported to be around 2.8 nmol/L, demonstrating over 3500-fold selectivity against other PDE isoforms .

Neuropsychiatric Disorders

This compound has been studied for its potential use in treating Tourette Syndrome and schizophrenia . Clinical trials involving PDE10A inhibitors have shown promise in alleviating psychotic symptoms. For instance, the compound PF-02545920 demonstrated significant occupancy of PDE10A in the brain and was well-tolerated in patients with schizophrenia .

Cancer Treatment

Recent research indicates that PDE10A is overexpressed in certain cancers, including colon and lung cancers. This overexpression suggests that PDE10A inhibitors like this compound could serve as effective anticancer agents by suppressing tumor growth through modulation of cGMP/PKG signaling pathways. Studies have shown that high concentrations of PDE10 inhibitors can inhibit cancer cell proliferation in vitro, highlighting their potential as targeted therapies .

Case Studies

  • Schizophrenia : A study involving PF-02545920 indicated that doses achieving 45–63% occupancy of PDE10A resulted in improved clinical outcomes for patients experiencing acute psychotic symptoms .
  • Pulmonary Arterial Hypertension (PAH) : A novel benzimidazole derivative exhibited significant efficacy against PAH, with an oral bioavailability of 50%, further supporting the therapeutic potential of PDE10 inhibition .

Data Table: Summary of Biological Activities

Study Compound IC50 (nmol/L) Selectivity Therapeutic Area Key Findings
This compound2.8>3500-foldPAHImproved hemodynamics in rat models
PF-025459200.44Not specifiedSchizophreniaSignificant symptom reduction
Not specifiedHighNot specifiedCancerInhibition of growth in colon cancer cells

Q & A

[Basic] How should researchers design a study to evaluate PDE10-IN-1's selectivity against other phosphodiesterase isoforms?

Methodological Answer:
To assess selectivity, employ a tiered approach:

In vitro enzymatic assays : Use recombinant PDE isoforms (e.g., PDE1-PDE11) under standardized conditions (pH, temperature, cofactors). Measure IC₅₀ values for this compound and compare inhibition rates .

Kinetic analysis : Determine competitive/non-competitive inhibition via Lineweaver-Burk plots.

Orthogonal validation : Confirm results using cell-based assays (e.g., cAMP/cGMP modulation in PDE10A-overexpressing cell lines) .
Recommended Table Structure:

PDE IsoformIC₅₀ (nM)Inhibition TypeAssay Type
PDE10AXXCompetitiveIn vitro
PDE2AYYNon-competitiveCell-based

[Advanced] How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) or pharmacodynamic (PD) factors. Address these through:

PK/PD modeling : Measure plasma/tissue concentrations post-administration. Correlate with target engagement (e.g., ex vivo PDE10 activity in striatal tissues) .

Metabolite screening : Identify active/inactive metabolites via LC-MS.

Species-specific differences : Compare rodent vs. primate metabolic pathways using hepatocyte assays .
Key Considerations: Use systematic reviews to contextualize findings and avoid overgeneralization .

[Basic] What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

ANOVA with post hoc tests : Compare multiple doses against controls. Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) .

Effect size calculation : Report Cohen’s d or Hedge’s g to quantify biological significance .

[Advanced] How can researchers optimize this compound’s blood-brain barrier (BBB) penetration in preclinical models?

Methodological Answer:

In silico prediction : Use tools like SwissADME to assess logP, polar surface area, and P-gp substrate likelihood .

In situ perfusion assays : Quantify BBB permeability in rodent models via intra-arterial infusion .

Prodrug strategies : Modify chemical structure to enhance lipophilicity while retaining target affinity .
Data Validation: Confirm brain concentrations using microdialysis or MALDI imaging .

[Basic] What controls are essential in this compound toxicity assays?

Methodological Answer:

Positive controls : Use known PDE inhibitors (e.g., Papaverine for PDE10A).

Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity).

Cell viability assays : Include MTT or LDH release assays to distinguish target-specific effects from general toxicity .
Documentation Tip: Follow CONSORT guidelines for reporting experimental replicates and outliers .

[Advanced] How to integrate multi-omics data to elucidate this compound’s mechanism in neurodegenerative models?

Methodological Answer:

Transcriptomics : Perform RNA-seq on treated vs. untreated neuronal cultures. Use pathway analysis (e.g., KEGG, GO) to identify PDE10-linked signaling networks .

Proteomics : Quantify phosphoprotein changes via SILAC or TMT labeling.

Systems biology modeling : Build interaction networks (e.g., Cytoscape) to map this compound’s role in synaptic plasticity .
Data Integration: Apply meta-analysis frameworks to reconcile discrepancies across omics layers .

[Basic] How to validate this compound’s target engagement in animal models?

Methodological Answer:

Biochemical assays : Measure striatal cAMP/cGMP levels post-treatment via ELISA.

Behavioral phenotyping : Use rotarod or prepulse inhibition tests to correlate target engagement with functional outcomes .

Autoradiography : Employ radiolabeled PDE10 inhibitors (e.g., [¹¹C]IMA107) for in vivo imaging .

[Advanced] What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst load) via DOE (Design of Experiments) .

Analytical consistency : Use HPLC-PDA/MS for purity checks. Adopt USP/FDA guidelines for impurity profiling .

Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

[Basic] How to ensure reproducibility in this compound’s behavioral assays?

Methodological Answer:

Standardized protocols : Adopt ARRIVE guidelines for animal studies.

Blinded scoring : Use automated tracking software (e.g., EthoVision) to reduce observer bias .

Inter-lab validation : Share protocols via platforms like Protocols.io .

[Advanced] How to address ethical considerations in this compound research involving primate models?

Methodological Answer:

3Rs compliance : Prioritize alternatives (e.g., human iPSC-derived neurons) before primate use.

Ethics committee oversight : Submit detailed harm-benefit analyses, including endpoints for early termination .

Open science practices : Publish negative results to reduce redundant experiments .

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